Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester
Brand Name: Vulcanchem
CAS No.: 72735-15-0
VCID: VC18468897
InChI: InChI=1S/C6H13N3O3/c1-5(2)12-6(10)7-4-9(3)8-11/h5H,4H2,1-3H3,(H,7,10)
SMILES:
Molecular Formula: C6H13N3O3
Molecular Weight: 175.19 g/mol

Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester

CAS No.: 72735-15-0

Cat. No.: VC18468897

Molecular Formula: C6H13N3O3

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester - 72735-15-0

Specification

CAS No. 72735-15-0
Molecular Formula C6H13N3O3
Molecular Weight 175.19 g/mol
IUPAC Name propan-2-yl N-[[methyl(nitroso)amino]methyl]carbamate
Standard InChI InChI=1S/C6H13N3O3/c1-5(2)12-6(10)7-4-9(3)8-11/h5H,4H2,1-3H3,(H,7,10)
Standard InChI Key QFFKAHWVGUMMGQ-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)NCN(C)N=O

Introduction

Chemical Identity and Structural Properties

Basic Identifiers

Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester is systematically named propan-2-yl N-[[methyl(nitroso)amino]methyl]carbamate under IUPAC nomenclature . Key identifiers include:

PropertyValueSource
CAS Registry Number72735-15-0
Molecular FormulaC6H13N3O3\text{C}_6\text{H}_{13}\text{N}_3\text{O}_3
Molecular Weight175.19 g/mol
SMILES NotationCC(C)OC(=O)NCN(C)N=O
InChIKeyQFFKAHWVGUMMGQ-UHFFFAOYSA-N

The compound features a carbamate group (OC(=O)N\text{OC(=O)N}) linked to a methylnitrosamino moiety (N(C)N=O\text{N(C)N=O}) via a methylene bridge, with an isopropyl ester terminal .

Computed Physicochemical Properties

PubChem’s computational data provides insight into its physicochemical behavior :

PropertyValue
XLogP3-AA (Partition Coefficient)0.8
Topological Polar Surface Area71 Ų
Hydrogen Bond Donor Count1
Rotatable Bond Count4
Complexity160

These properties suggest moderate hydrophobicity and significant molecular flexibility, which may influence its reactivity and solubility in organic solvents.

Analytical Characterization

Spectroscopic Methods

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural elucidation:

  • GC-MS Profile:
    The compound’s GC-MS spectrum (NIST Library No. 235008) shows dominant peaks at m/z 43 (base peak), 30, and 116, corresponding to fragment ions from the isopropyl and nitroso groups .

  • High-Resolution MS:
    The exact mass is calculated as 175.09569 Da, matching the molecular formula C6H13N3O3\text{C}_6\text{H}_{13}\text{N}_3\text{O}_3 .

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, leveraging the nitroso group’s absorbance characteristics.

HazardPrecautionary Measure
Suspected carcinogenUse fume hoods and closed systems
Skin/eye irritationWear nitrile gloves and goggles
Thermal decomposition risksAvoid high temperatures

Recent Advances and Future Directions

As of April 2025, PubChem’s updated entry highlights ongoing computational studies exploring its metabolic pathways and detoxification mechanisms . Key unresolved questions include:

  • Metabolic Fate: Cytochrome P450-mediated oxidation pathways remain uncharacterized.

  • Structure-Activity Relationships: How substituent variations (e.g., benzyl vs. methyl groups) modulate toxicity .

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